Methylbarbital-d5

Description

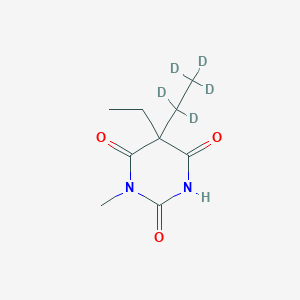

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O3 |

|---|---|

Molecular Weight |

203.25 g/mol |

IUPAC Name |

5-ethyl-1-methyl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C9H14N2O3/c1-4-9(5-2)6(12)10-8(14)11(3)7(9)13/h4-5H2,1-3H3,(H,10,12,14)/i1D3,4D2 |

InChI Key |

FWJKNZONDWOGMI-SGEUAGPISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)N(C1=O)C)CC |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C)CC |

Origin of Product |

United States |

Sophisticated Analytical Methodologies Utilizing Methylbarbital D5 As a Research Tool

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. ebsco.comuni-halle.de It is based on the magnetic properties of atomic nuclei. ebsco.com

Structural Elucidation and Isotopic Purity Verification

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including deuterated molecules like Methylbarbital-d5. studymind.co.uk By analyzing the chemical shifts, coupling constants, and integration of signals in an NMR spectrum, the precise location of the deuterium (B1214612) atoms within the molecule can be confirmed. urmia.ac.ir

Furthermore, NMR is used to determine the isotopic purity of deuterated compounds. The absence of signals at the positions corresponding to the protons that have been replaced by deuterium, or the presence of characteristic splitting patterns due to deuterium coupling, provides a direct measure of the extent of deuteration. studymind.co.ukurmia.ac.ir

Dynamic Studies and Reaction Mechanism Investigations

The substitution of hydrogen with deuterium can lead to kinetic isotope effects, where the rate of a chemical reaction is altered. fu-berlin.de Dynamic NMR spectroscopy can be used to study these effects and gain insights into reaction mechanisms. fu-berlin.de By monitoring changes in the NMR spectrum over time or as a function of temperature, it is possible to study dynamic processes such as conformational changes, tautomerism, and intermolecular exchange. urmia.ac.irfu-berlin.de The use of deuterated compounds like this compound in such studies can help to elucidate the role of specific protons in these dynamic processes and to understand the underlying reaction pathways. fu-berlin.de

Elucidation of Biotransformation Pathways Through Deuterium Labeling

Investigation of Metabolic Fate and Metabolite Identification of Barbiturates Using Deuterated Analogs

Deuterated analogs like Methylbarbital-d5 are invaluable tools for tracing the metabolic fate of barbiturates. Because the deuterium (B1214612) label alters the mass of the molecule without significantly changing its chemical reactivity (aside from the kinetic isotope effect), it can be easily tracked using mass spectrometry. benchchem.com This allows for the unambiguous differentiation of the drug and its metabolites from endogenous compounds in complex biological samples like blood and urine. benchchem.comunodc.org This approach is fundamental to understanding how the parent drug is absorbed, distributed, metabolized, and ultimately excreted.

Many barbiturate (B1230296) metabolites undergo Phase II conjugation, primarily with glucuronic acid, to form more water-soluble compounds that can be easily excreted. howmed.netmhmedical.com To analyze these metabolites, a hydrolysis step is required to cleave the glucuronide conjugate and release the parent metabolite. oup.com Enzymatic hydrolysis, typically using β-glucuronidase enzymes, is preferred over chemical methods as it is less likely to degrade the target analytes. oup.com

Studies involving this compound would investigate the kinetics of these enzymatic reactions. By analyzing samples at various time points, researchers can determine the efficiency and rate of hydrolysis for specific deuterated metabolites. nih.govnih.gov This data is crucial for validating analytical methods and ensuring accurate quantification. The efficiency of hydrolysis can be influenced by factors such as the enzyme source, pH, and temperature. oup.comnih.gov

| Parameter | Typical Condition/Enzyme | Purpose/Significance |

|---|---|---|

| Enzyme Source | Recombinant β-glucuronidase, Abalone, E. coli | Different sources have varying efficiencies and optimal conditions for hydrolyzing specific conjugates. oup.comnih.gov |

| Temperature | Room Temperature to 65°C | Optimized to maximize enzyme activity without degrading the analyte. oup.comnih.gov |

| pH | 6.8 - 7.4 | Enzyme activity is highly dependent on pH; buffered solutions are used to maintain optimal conditions. oup.com |

| Incubation Time | 5 minutes to 24 hours | Determined by the efficiency of the enzyme and the stability of the conjugate; rapid methods are often preferred. oup.comnih.gov |

The kinetic isotope effect from deuterium labeling can alter the primary metabolic pathway, sometimes making minor or transient metabolic routes more prominent. nih.gov When the primary metabolic reaction, such as the N-demethylation of Methylbarbital, is slowed down in this compound, the parent compound persists longer in the system. This increased exposure can allow secondary, slower metabolic pathways to produce a greater quantity of metabolites that might otherwise be present in concentrations too low to detect. nih.gov This enables researchers to identify and characterize novel biotransformation products, providing a more complete picture of the drug's metabolism.

Insights into Cytochrome P450 (CYP) Mediated Metabolism

The Cytochrome P450 (CYP) family of enzymes, located primarily in the liver, is responsible for the Phase I oxidative metabolism of a vast number of drugs, including barbiturates. mhmedical.comksumsc.comnih.gov These enzymes introduce or expose functional groups on drug molecules, preparing them for Phase II conjugation and subsequent elimination. mhmedical.com The interaction of barbiturates with the CYP system is complex, involving both metabolism by and induction of these enzymes. howmed.netfrontierspartnerships.org

Barbiturates are well-known as potent inducers of several CYP enzymes, meaning they increase the synthesis and activity of these enzymes. frontierspartnerships.orgchemisgroup.uspocketdentistry.com This induction can accelerate the metabolism of the barbiturate itself (auto-induction) as well as other co-administered drugs, leading to significant drug-drug interactions. howmed.netchemisgroup.us

Using a deuterated substrate like this compound allows researchers to dissect these inductive effects. For example, Metharbital (the non-deuterated parent) is metabolized to barbital (B3395916). benchchem.com By using this compound with the deuterium placed on the N-methyl group, the rate of its conversion to barbital is slowed. This allows scientists to study whether the parent compound (Methylbarbital) or the primary metabolite (barbital) is the principal agent responsible for inducing specific CYP enzymes like CYP2B and CYP3A. nih.gov

Furthermore, deuterated substrates can be used in enzyme inhibition studies. nih.gov These studies measure how a compound competes for the active site of a CYP enzyme, which can slow the metabolism of other drugs. nih.gov The use of deuterated analogs helps in determining the precise kinetics and mechanism of this inhibition. nih.gov

| Effect | Description | Affected CYP Isoforms | Significance in Research |

|---|---|---|---|

| Induction | Increases the amount and activity of the enzyme, accelerating metabolism. chemisgroup.us | CYP2B6, CYP2C9, CYP3A4, CYP1A2 pocketdentistry.com | Can lead to therapeutic failure due to rapid drug clearance. chemisgroup.us Studies with deuterated analogs help identify the specific inducing agent (parent vs. metabolite). nih.gov |

| Inhibition | Decreases the activity of the enzyme, slowing metabolism. nih.gov | Varies by compound; can be competitive or mechanism-based. | Can lead to toxicity from elevated drug concentrations. Deuterated substrates are used to study the kinetics of inhibition. nih.gov |

| Substrate | The drug is metabolized by the enzyme. | CYP2C19, CYP2C9 pocketdentistry.combenchchem.com | The rate of metabolism determines the drug's duration of action. Deuterium labeling (DKIE) slows this process, helping to identify rate-limiting steps. nih.gov |

Research has shown that the biotransformation of Metharbital is primarily carried out by specific CYP isoforms. The main pathway is N-demethylation, which converts Metharbital into its active metabolite, barbital. benchchem.com This reaction is catalyzed predominantly by CYP2C9 and CYP2C19. benchchem.com

| CYP Isoform | Role in Methylbarbital/Barbiturate Metabolism | Reference |

|---|---|---|

| CYP2C19 | Primary enzyme for N-demethylation of Metharbital to barbital. Also induced by phenobarbital (B1680315). | pocketdentistry.combenchchem.com |

| CYP2C9 | Involved in the N-demethylation of Metharbital. Potently induced by barbiturates. | pocketdentistry.combenchchem.com |

| CYP3A4 | Induced by N-methylated barbiturates and other barbiturates. Plays a major role in the metabolism of many other drugs. | pocketdentistry.comnih.gov |

| CYP2B6 | Strongly induced by phenobarbital and related compounds. | pocketdentistry.comnih.gov |

Non-CYP Metabolic Pathways and Conjugation Reactions

While CYP-mediated oxidation is a critical part of Phase I metabolism, it is not the only pathway. evotec.comtechnologynetworks.com Non-CYP enzymes and Phase II conjugation reactions are essential for the complete biotransformation and elimination of drugs and their metabolites. nih.govsygnaturediscovery.com For barbiturates, the most significant Phase II pathway is glucuronidation, a conjugation reaction catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs). howmed.netmhmedical.com

This process attaches a glucuronic acid molecule to a hydroxyl group on the metabolite (e.g., a hydroxylated barbiturate), significantly increasing its water solubility and facilitating its excretion in urine or bile. mhmedical.com Studies with this compound would also involve the characterization of its conjugated metabolites. By comparing the profile of UGT-derived conjugates from this compound with those from the unlabeled drug, researchers can determine if the alterations in Phase I metabolism caused by deuterium substitution have a downstream effect on the efficiency or preference of Phase II conjugation pathways. Other non-CYP enzymes like flavin-containing monooxygenases (FMOs) or hydrolases may also play a minor role, and the use of deuterated compounds can help elucidate their potential contributions by shunting metabolism toward these alternative routes. nih.govevotec.com

Advanced Pharmacokinetic Research Methodologies Utilizing Methylbarbital D5

Deuterium (B1214612) as a Tracer for Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models

The use of deuterium-labeled compounds is a cornerstone of modern ADME studies, providing a robust method for tracking a drug's journey through a biological system without the need for radioactive labels. alfa-chemistry.comresearchgate.net These stable isotope-labeled standards are invaluable for tracing, quantifying, and studying drug metabolism and pharmacokinetics. alfa-chemistry.com The key advantage lies in the fact that the labeled compound, like Methylbarbital-d5, behaves almost identically to the non-labeled drug, allowing researchers to gain detailed insights into its disposition. musechem.com

One of the primary applications of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) assays. acanthusresearch.commdpi.com In these methods, a known quantity of the deuterated standard is added to biological samples (e.g., blood, plasma, urine) before analysis. scispace.com Because this compound has nearly identical chemical and physical properties to methylbarbital, it experiences similar extraction recovery and ionization efficiency during the analytical process. researchgate.net However, due to its higher mass, it produces a distinct signal in the mass spectrometer.

This co-elution during chromatographic analysis allows for precise and accurate quantification of the unlabeled drug and its metabolites, even in complex biological matrices. mdpi.comnih.gov The ratio of the signal from the unlabeled drug to the known amount of the deuterated internal standard corrects for variations in sample preparation and matrix effects, such as ion suppression, leading to highly reliable and reproducible data. scispace.comresearchgate.net This enhanced accuracy is critical for determining the concentration-time profiles of a drug and its metabolites in various tissues and fluids.

Table 1: Key Benefits of Deuterium-Labeled Compounds in Quantitative Analysis

| Benefit | Description |

| Enhanced Detection | Provides better sensitivity and quantification in mass spectrometry and NMR spectroscopy. |

| Minimized Interference | Isotopic substitution minimizes background noise and interference in complex biological samples. |

| Improved Accuracy | Reduces matrix effects and provides more reproducible and accurate recoveries in LC-MS/MS assays. acanthusresearch.com |

| Metabolic Pathway Tracing | Indispensable for tracing metabolic processes and understanding the complete ADME profile of drugs. |

Deuterium labeling is also a valuable tool for assessing the elimination kinetics of a drug. Elimination, which involves both metabolism and excretion, determines the duration of a drug's action and its potential for accumulation. auburn.edumedscape.com By tracking the disappearance of the deuterated compound and the appearance of its metabolites over time, researchers can calculate key pharmacokinetic parameters such as clearance and elimination half-life. symeres.com

The substitution of hydrogen with deuterium can sometimes lead to a "kinetic isotope effect," where the C-D bond is stronger than the C-H bond. scispace.comchem-station.com If the cleavage of this bond is the rate-limiting step in a drug's metabolism, the deuterated compound may be metabolized more slowly. acs.org This can result in reduced clearance rates and extended half-lives, a phenomenon that is itself a subject of study in drug development to improve pharmacokinetic profiles. symeres.comnih.gov By comparing the elimination kinetics of the deuterated and non-deuterated forms of a drug, researchers can gain insights into metabolic pathways and the specific enzymes involved in the drug's breakdown. symeres.com For barbiturates, elimination occurs primarily through hepatic metabolism and renal excretion. auburn.edu Enhanced elimination techniques may be considered in cases of severe poisoning to hasten recovery. researchgate.net

Stereoselective Pharmacokinetics of Barbiturates and the Role of Deuterium Labeling

Many barbiturates, including methylbarbital, are chiral molecules, meaning they exist as two non-superimposable mirror images called enantiomers (R- and S-forms). nih.gov These drugs are often administered as a racemic mixture containing equal amounts of both enantiomers. mhmedical.com However, it is well-documented that these enantiomers can exhibit different pharmacological and pharmacokinetic properties, a phenomenon known as stereoselectivity. nih.govuams.edu

Research has shown that the two enantiomers of a barbiturate (B1230296) can have different potencies and even different effects. uams.edu For several barbiturates, the S(-)-enantiomer is more potent in producing depressant effects than the R(+)-enantiomer. nih.govnih.gov For instance, studies on mephobarbital revealed that the anesthetic and protective effects were associated with the (-)-isomer, while the (+)-isomer was inactive. nih.gov This stereoselectivity extends to their pharmacokinetics, with enantiomers often displaying different rates of metabolism and elimination.

Table 2: Stereoselective Potency of Barbiturate Enantiomers on GABA-A Receptors

| Barbiturate | More Potent Enantiomer | Potency Factor (S- vs. R-) |

| Hexobarbital | S-enantiomer | 1.7 to 3.5 times more potent |

| Pentobarbital (B6593769) | S-enantiomer | 1.7 to 3.5 times more potent |

| Thiopental | S-enantiomer | 1.7 to 3.5 times more potent |

| Source: Data derived from studies on GABA-induced currents. nih.gov |

Preclinical toxicology and pharmacokinetic studies are conducted in animal models to predict a drug's safety and efficacy in humans. bioivt.com However, significant interspecies differences in drug metabolism can complicate this translation. mdpi.com The types and activity levels of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, can vary substantially between species like mice, rats, dogs, and humans. bioivt.comnih.gov

These differences are highly relevant when studying deuterated analogues like this compound. A metabolic pathway that is minor in a preclinical species could be a major pathway in humans. bioivt.com Therefore, understanding the comparative metabolic profiles across species is essential. mdpi.com For example, a study on ezetimibe showed an 8.17-fold difference in the intrinsic clearance (CLint) of its glucuronidation among mice, dogs, humans, rats, and monkeys. mdpi.com If deuterium labeling affects a metabolic step that is species-specific, the observed pharmacokinetic changes in an animal model may not be predictive of the effects in humans. Consequently, in vitro studies using liver microsomes or hepatocytes from different species, including humans, are crucial to characterize these metabolic differences before extrapolating preclinical data from deuterated analogues to clinical scenarios. bioivt.comnih.gov

Pharmacokinetic Modeling and Simulation Enhanced by Isotopic Data

Pharmacokinetic (PK) modeling and simulation are powerful computational tools used throughout the drug development process. nih.govyoutube.com Physiologically based pharmacokinetic (PBPK) models, in particular, integrate physiological, biochemical, and drug-specific data to simulate the ADME of a compound in virtual populations. nih.govmdpi.com These models can predict drug concentrations in various tissues, assess the impact of drug-drug interactions, and explore dosing regimens in different patient populations. nih.govmdpi.com

The accuracy and predictive power of any model are fundamentally dependent on the quality of the input data. youtube.com This is where isotopic data from tracers like this compound provide a significant advantage. The use of stable isotope-labeled compounds in clinical studies can dramatically reduce the intra- and inter-subject variability that often complicates pharmacokinetic analysis. nih.gov By co-administering labeled and unlabeled drugs, researchers can effectively use each subject as their own control, leading to a more precise estimation of pharmacokinetic parameters. nih.govresearchgate.net

Simulations have shown that this approach can reduce the required sample size for bioequivalence studies by as much as 90% while maintaining statistical power. nih.govresearchgate.net The clean, highly accurate concentration-time data generated using deuterated standards like this compound are ideal for developing and validating PBPK models. nih.gov This high-quality data allows for more robust model parameterization, leading to more reliable simulations of untested clinical scenarios and supporting data-driven decisions in drug development and regulatory submissions. mdpi.comfrontiersin.org

Applications in Chemical and Biological Research Beyond Drug Metabolism

Forensic Toxicology and Analytical Chemistry Investigations

In the realms of forensic toxicology and analytical chemistry, the demand for unequivocal identification and precise quantification of substances is paramount. Methylbarbital-d5 plays a pivotal role in achieving this standard, particularly in the analysis of barbiturates.

This compound is a key component in the production of Certified Reference Materials (CRMs). These materials are indispensable for the validation and quality control of analytical methods used in forensic and clinical laboratories. A CRM provides a known, certified concentration of an analyte, allowing laboratories to verify the accuracy of their testing procedures.

Deuterated standards like this compound are ideal for use as internal standards in isotope dilution mass spectrometry, a primary method for assigning certified values to reference materials. cerilliant.comcerilliant.com Manufacturers of analytical standards provide various deuterated barbiturates, such as Pentobarbital-d5 and Butabarbital-d5, as CRMs. caymanchem.comcaymanchem.com These products are qualified under international standards like ISO 17034 and ISO/IEC 17025, which ensures they have been characterized through metrologically valid procedures and are traceable to a recognized standard. caymanchem.comcaymanchem.com The use of these CRMs ensures that the results of barbiturate (B1230296) analysis are reliable, comparable across different laboratories, and legally defensible. cerilliant.comcaymanchem.comsigmaaldrich.com

Table 1: Examples of Deuterated Barbiturates Used as Certified Reference Materials

| Compound Name | Molecular Formula | Application | Provider Examples |

| Amobarbital-d5 | C₁₁H₁₃D₅N₂O₃ | Internal standard for amobarbital testing in clinical toxicology and forensic analysis. cerilliant.com | Cerilliant |

| Butabarbital-d5 | C₁₀H₁₁D₅N₂O₃ | Internal standard for butabarbital quantification by GC/MS or LC/MS. caymanchem.com | Cayman Chemical, Cerilliant cerilliant.com |

| Pentobarbital-d5 | C₁₁H₁₃D₅N₂O₃ | Internal standard for the quantification of pentobarbital (B6593769) in research and forensic applications. caymanchem.com | Cayman Chemical |

| Phenobarbital-d5 | C₁₂H₇D₅N₂O₃ | Analytical reference material used as an internal standard for phenobarbital (B1680315) quantification. caymanchem.com | Cayman Chemical |

| Butalbital-d5 | C₁₁H₁₁D₅N₂O₃ | Internal standard for the quantification of butalbital by GC- or LC-MS. caymanchem.com | Cayman Chemical |

The analysis of trace amounts of drugs in complex biological matrices such as blood, urine, liver, and other tissues presents significant analytical challenges. researchgate.net Matrix components can interfere with the analysis, and the analyte can be lost during the extensive sample preparation and extraction steps required.

This compound is employed as an internal standard to overcome these challenges. Because it is chemically almost identical to methylbarbital, it exhibits the same behavior during extraction, derivatization, and chromatographic separation. However, due to its higher mass, it is easily differentiated from the native analyte by a mass spectrometer. testcatalog.org

By adding a known quantity of this compound to a sample at the beginning of the analytical process, any subsequent loss of the target analyte can be corrected for. The ratio of the signal from the native methylbarbital to the signal from this compound is used for quantification. This isotope dilution technique significantly improves the accuracy and precision of the measurement, which is critical in postmortem toxicology investigations and workplace drug testing. researchgate.nettestcatalog.org Analytical methods, such as those developed at the Mayo Clinic for barbiturate analysis, explicitly utilize deuterated barbiturates as internal standards for their gas chromatography-mass spectrometry (GC-MS) assays. testcatalog.org

Mechanistic Studies of Enzymatic Reactions and Isotope Effects

This compound serves as a valuable tool for investigating the mechanisms of enzymatic reactions due to the kinetic isotope effect (KIE). The KIE is a phenomenon where the substitution of an atom with its heavier isotope can alter the rate of a chemical reaction. scirp.org

The bond between deuterium (B1214612) and carbon (C-D) is stronger and requires more energy to break than the corresponding bond between hydrogen and carbon (C-H). scirp.org In the metabolism of methylbarbital (also known as mephobarbital), a key step is N-demethylation to its active metabolite, phenobarbital. If the cleavage of a C-H bond on the methyl group is the rate-determining step of this enzymatic reaction, then substituting the hydrogens on that methyl group with deuterium (as in this compound) will slow the reaction down. scirp.org

By comparing the rate of metabolism of methylbarbital with that of this compound, researchers can gain insights into the reaction mechanism. A significant KIE provides strong evidence that C-H bond cleavage is a rate-limiting part of the catalytic process. nih.gov This approach helps to elucidate the specific steps of enzymatic catalysis, which is fundamental to understanding drug metabolism and designing new enzyme inhibitors. While specific studies focusing on this compound are not prevalent, the principle has been widely applied to study various drug-metabolizing enzymes. scirp.org

Environmental Fate and Transport Studies of Related Compounds Using Deuterated Surrogates

Barbiturates have been identified as persistent pollutants in the aquatic environment, with studies detecting their presence in wastewater, surface waters, and even drinking water. acs.orgresearchgate.netrivm.nl Research has shown that some barbiturates are highly stable and resistant to biodegradation and hydrolysis, leading to their persistence over long periods. acs.orgresearchgate.net This necessitates sensitive and accurate methods for monitoring their concentration and studying their environmental fate and transport.

In environmental analysis, deuterated compounds like this compound are used as surrogate standards. Similar to their role in forensic toxicology, these surrogates are added to environmental samples (e.g., water, soil, or biosolids) before extraction and analysis. acs.org The use of a deuterated surrogate helps to correct for matrix effects and variations in analytical recovery, which can be significant in complex environmental samples. This ensures that the data on the concentration of barbiturate contaminants in the environment are accurate and reliable, which is crucial for assessing potential ecological risks and the effectiveness of water treatment processes. rivm.nl

Quality Assurance and Regulatory Considerations in Research with Deuterated Standards

Compliance with International Standards for Reference Materials (e.g., ISO/IEC 17025, ISO 17034)

The quality and competence of laboratories and reference material producers are governed by internationally recognized standards. For research involving Methylbarbital-d5 as a deuterated standard, two key standards are paramount: ISO/IEC 17025 and ISO 17034.

ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories

This standard is the global benchmark for the technical competence of testing and calibration laboratories. ideagen.comdakks.de Laboratories that use this compound for quantitative analysis must adhere to ISO/IEC 17025 to ensure their results are credible and internationally accepted. ideagen.com Compliance requires the laboratory to implement a robust quality management system and demonstrate technical proficiency. isms.online Key requirements include:

Personnel Competency: Ensuring that analysts are properly trained, evaluated, and authorized for the methods they perform. isms.online

Equipment Calibration and Validation: Maintaining meticulous logs of equipment calibration, with traceability to national or international standards. isms.online

Method Validation: Demonstrating that the analytical methods used are suitable for their intended purpose, which includes validating the use of this compound as an internal standard.

Traceability: Ensuring that measurements are linked to a recognized reference, such as a Certified Reference Material (CRM). eurachem.org

Reporting: Clearly and accurately reporting results, including statements on measurement uncertainty. eurachem.org

ISO 17034: General requirements for the competence of reference material producers

This standard is crucial for the manufacturers of deuterated standards like this compound. accustandard.com It sets the requirements for competence in producing reference materials (RMs) and certified reference materials (CRMs). accustandard.comindustry.gov.au A producer accredited to ISO 17034 provides users with confidence in the material's certified property values, stability, and homogeneity. industry.gov.aulgcstandards.comindustry.gov.au For a deuterated standard like this compound, the Certificate of Analysis (CoA) from an ISO 17034-accredited producer would typically include:

A detailed description of the material. industry.gov.auindustry.gov.au

The certified purity value and its associated uncertainty. lgcstandards.com

Information on isotopic purity and distribution (e.g., percentage of d5, d4, d3 isotopologues). industry.gov.auindustry.gov.au

Evidence of homogeneity and stability. industry.gov.auindustry.gov.au

Instructions for proper use and storage. industry.gov.aulgcstandards.com

A statement of metrological traceability. industry.gov.auindustry.gov.au

The use of a this compound standard from a producer compliant with ISO 17034 simplifies the process for a testing laboratory to establish the traceability of its own measurements, a key requirement of ISO/IEC 17025. eurachem.org

Table 1: Example Data from a Certificate of Analysis for a Deuterated Standard

This table illustrates the type of information a user would expect from a certified reference material producer for a compound like this compound, in compliance with ISO 17034.

| Parameter | Specification | Details |

| Product Name | This compound | 5-Ethyl-1-methyl-5-phenyl(d5)barbituric acid |

| Certified Purity | 99.5% (k=2) | Mass balance approach; uncertainty calculated according to ISO Guide 35. lgcstandards.com |

| Isotopic Purity | ≥98% | Confirmed by mass spectrometry. |

| Isotopic Distribution | d5 >99%, d4 <1%, d0-d3 not detected | Represents the relative abundance of different deuterated species. industry.gov.au |

| Homogeneity | Judged homogeneous | Based on analysis of randomly selected samples. industry.gov.auindustry.gov.auindustry.gov.au |

| Metrological Traceability | Traceable to SI unit (kg) | Established via a documented unbroken chain of calibrations. nist.govscielo.br |

| Intended Use | Internal standard for quantitative analysis | Not intended for use as a calibrator. lgcstandards.comindustry.gov.auindustry.gov.au |

| Expiration of Certification | 3 years from date of certification | Provided the material is stored unopened as recommended. industry.gov.auindustry.gov.au |

Metrological Traceability and Uncertainty in Quantitative Measurements

Metrological traceability is a core concept in analytical science, defined as the property of a measurement result that allows it to be related to a reference through an unbroken chain of calibrations, with each step contributing to the measurement uncertainty. scielo.br

When using this compound as an internal standard, establishing traceability is essential for ensuring the accuracy and comparability of results. scielo.br This is typically achieved by using a Certified Reference Material (CRM) of this compound from an accredited producer. scielo.br The certified value of the CRM is itself traceable to the International System of Units (SI), often the kilogram (kg), through a primary method like gravimetry or quantitative NMR (qNMR). scielo.brbipm.org

The use of a deuterated internal standard like this compound is a powerful technique for mitigating measurement uncertainty. lgcstandards.com All analytical measurements have some degree of uncertainty, arising from various stages of the process, including extraction, clean-up, and instrumental analysis. lgcstandards.com An ideal internal standard behaves chemically identically to the analyte, compensating for variations in sample preparation and instrumental response. lgcstandards.com

However, sources of uncertainty must still be systematically evaluated, a process detailed in the "Guide to the Expression of Uncertainty in Measurement" (GUM). oup.commdpi.com Key sources of uncertainty in an analysis using this compound include:

The purity of the this compound CRM, as stated on its certificate. bipm.org

The gravimetric and volumetric preparations of stock solutions and calibrators. bipm.orgoup.com

The stability of the compound in solution. lgcstandards.comindustry.gov.auindustry.gov.au

The peak area integration for both the analyte and the internal standard. oup.com

The calibration curve fit. oup.com

By identifying and quantifying these individual uncertainty components, a combined standard uncertainty and an expanded uncertainty (typically at a 95% confidence level) can be calculated for the final measurement result. nist.govmdpi.com This provides a quantitative indication of the quality of the result, which is crucial for making reliable decisions in research and clinical settings.

Ethical Frameworks for the Use of Labeled Compounds in Biological Research

The use of any compound, including isotopically labeled ones like this compound, in biological research involving human or animal subjects is governed by strict ethical frameworks. ird.fr These frameworks are designed to protect the welfare of research participants and ensure the responsible conduct of science. researchcorridor.orgncdirindia.org

Key ethical principles applicable to research with labeled compounds include:

Informed Consent: When human participants are involved, they must be fully informed about the research, including the nature of the compounds being used, the purpose of the study, and any potential risks and benefits. ird.frresearchcorridor.org The complexity of molecular research requires clear communication to ensure participants understand the implications of their involvement. researchcorridor.org

Minimization of Harm: The research protocol must be designed to minimize any potential harm to subjects. For labeled compounds, this involves using the smallest amount necessary to achieve the scientific objective. ird.fr The collection of biological samples (e.g., blood, urine) must be done using the least invasive methods possible. ird.fr

Scientific Validity: The research must be scientifically sound. It is considered unethical to subject participants to a study that is poorly designed and unlikely to yield valuable knowledge. ird.fr This includes using high-quality, well-characterized standards like this compound to ensure the reliability of the analytical data.

Regulatory Oversight: Research involving human or animal subjects must be reviewed and approved by an independent ethics committee or Institutional Review Board (IRB). researchcorridor.orgncdirindia.org These committees evaluate the scientific merit and ethical acceptability of the research protocol before it can begin. ird.fr

Data Privacy and Confidentiality: Genetic and other biological data derived from samples are highly sensitive. researchcorridor.org Researchers have an ethical obligation to protect the privacy of participants and the confidentiality of their data.

While deuterated compounds like this compound are generally considered non-radioactive and safe for this type of research, their use still falls under the umbrella of these fundamental ethical principles, ensuring that scientific advancement does not come at the cost of individual welfare or societal trust. researchcorridor.orgncdirindia.org

Emerging Trends and Future Research Directions for Methylbarbital D5

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The use of stable isotope-labeled compounds, such as Methylbarbital-d5, is fundamental to the precision and accuracy of advanced omics technologies like metabolomics and proteomics. clearsynth.com These fields aim to comprehensively identify and quantify vast numbers of molecules (metabolites and proteins) within a biological sample. In such complex analyses, especially those employing liquid chromatography-mass spectrometry (LC-MS), variations in sample preparation and instrumental response can introduce significant errors. scioninstruments.comtexilajournal.com

This compound is an ideal internal standard because it is chemically almost identical to its non-deuterated counterpart, ensuring it behaves similarly during extraction and analysis. chromatographyonline.com However, its increased mass due to the five deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer. scioninstruments.com By adding a known quantity of this compound to every sample at the beginning of the workflow, researchers can correct for analyte loss during sample processing and fluctuations in instrument sensitivity. chromatographyonline.com This process, known as normalization, is crucial for obtaining reliable quantitative data, a necessity in clinical and forensic toxicology where accurate measurements are paramount. clearsynth.comtexilajournal.com

The integration of deuterated standards is a cornerstone of quantitative mass spectrometry, which underpins much of the data generation in metabolomics and proteomics. scioninstruments.compsu.edu For example, studies developing methods for the simultaneous analysis of multiple drugs in urine rely on deuterated internal standards to achieve the high precision required for clinical diagnostics. nih.govspringernature.com This holistic approach allows for a better understanding of the synergistic or antagonistic effects of different compounds within a biological system. nih.gov

Development of Novel Analytical Platforms for Deuterated Barbiturates

The need for highly sensitive and reliable detection of barbiturates has spurred the evolution of analytical platforms. While gas chromatography-mass spectrometry (GC-MS) has been a traditional method, it often requires a time-consuming chemical modification step called derivatization. waters.comastm.org Modern laboratories are increasingly adopting liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems. waters.com LC-MS/MS offers significant advantages, including faster analysis times, higher throughput, and the elimination of the need for derivatization, making the process more efficient. nih.govwaters.com

Recent developments have focused on enhancing every step of the analytical process. This includes optimizing sample preparation techniques like solid-phase extraction (SPE) to improve the recovery of barbiturates from complex biological matrices such as urine. chromatographyonline.com Furthermore, the advent of high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which greatly increases confidence in the identification of specific compounds, a critical feature in forensic science. mdpi.com

| Platform | Key Advantages | Common Applications | Role of this compound |

|---|---|---|---|

| GC-MS | Established methodology, high chromatographic resolution. | Forensic toxicology, workplace drug testing. waters.com | Internal standard for quantification. astm.org |

| LC-MS/MS | High throughput, no derivatization needed, high sensitivity and specificity. nih.govwaters.com | Clinical diagnostics, therapeutic drug monitoring, forensic analysis. nih.govspringernature.com | Internal standard to correct for matrix effects and instrument variability. researchgate.net |

| HRMS | High mass accuracy for confident compound identification. mdpi.com | Unknown compound screening, advanced forensic investigations. | Internal standard for precise quantification. |

Computational Approaches and In Silico Modeling in Conjunction with Deuterated Probes

Computational science offers powerful tools to complement and guide experimental work involving deuterated compounds like this compound. In silico modeling can predict the behavior of molecules, saving time and resources in method development. For instance, computational models can estimate chromatographic retention times and predict how molecules will fragment in a mass spectrometer, aiding in their identification. nih.gov

A key area of interest is the "kinetic isotope effect" (KIE), where the presence of heavier isotopes like deuterium can slightly slow down chemical reactions. nih.gov This is particularly relevant for drug metabolism, which is often carried out by cytochrome P450 (CYP) enzymes. plos.org Molecular docking and quantum chemical calculations can simulate the interaction between a deuterated drug and a metabolic enzyme to predict how deuteration will affect its breakdown. plos.orgjsps.go.jp While the potential for a KIE cannot be predicted with certainty and must be confirmed experimentally, these computational approaches help identify the most promising sites for deuteration to enhance a drug's pharmacokinetic properties. plos.org

Potential for Expanding Research Applications in Specialized Biological Systems

The utility of this compound extends beyond human toxicology and pharmacology. Its application as a robust internal standard has significant potential in various specialized research fields.

Veterinary Medicine : Just as in humans, therapeutic drug monitoring is crucial for ensuring the safety and efficacy of medications in animals. Developing and validating analytical methods using this compound can help establish optimal dosing regimens for barbiturates in different animal species.

Environmental Toxicology : The presence of pharmaceuticals in the environment due to human and animal use is a growing concern. Highly sensitive analytical methods, which rely on deuterated internal standards for accuracy, can be used to detect and quantify trace amounts of barbiturates in wastewater, soil, and aquatic ecosystems. This research is vital for assessing the environmental fate and impact of these compounds.

Preclinical Drug Development : In the development of new drugs, understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical. nuvisan.com Stable isotope-labeled compounds like this compound are indispensable tools in preclinical Drug Metabolism and Pharmacokinetics (DMPK) studies. symeres.comnuvisan.com These studies, often conducted in animal models, provide essential data on a drug's behavior in the body, which is required for regulatory approval and ensuring the safety and efficacy of new therapeutic agents. researchgate.netnuvisan.com

| Research Area | Specific Application | Key Objective |

|---|---|---|

| Veterinary Medicine | Therapeutic drug monitoring. | Ensure safe and effective dosing of barbiturates in animals. |

| Environmental Toxicology | Quantification of barbiturates in environmental samples (e.g., water, soil). | Assess environmental contamination and ecological impact. |

| Preclinical DMPK | Internal standard in ADME studies for new drug candidates. nuvisan.comsymeres.com | Characterize the pharmacokinetic profile of potential new medicines. nuvisan.com |

Q & A

Q. How can interdisciplinary teams align methodologies when studying this compound’s neuropharmacological effects?

- Methodological Answer : Establish a shared protocol for animal models (e.g., C57BL/6 mice), behavioral assays (e.g., rotarod tests), and biomarker quantification (e.g., CSF GABA levels). Use cloud-based platforms for real-time data harmonization and blinded analysis to reduce bias .

Tables

Table 1 : Key Analytical Parameters for this compound Quantification

Table 2 : Comparative Pharmacokinetic Data (Methylbarbital vs. This compound)

| Species | AUC (h·ng/mL) | Half-life (h) | Metabolic Clearance (mL/min/kg) | Reference |

|---|---|---|---|---|

| Rat | 450 ± 50 | 2.8 ± 0.3 | 12.5 ± 1.2 | |

| Human* | 620 ± 70 | 4.2 ± 0.5 | 8.3 ± 0.9 |

*In silico projection based on PBPK modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.